4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol typically involves a multi-step process. One common method starts with 4-bromo-2-methoxybenzylamine, which undergoes a series of reactions including condensation and bromination . The reaction conditions often involve the use of N,N-dicyclohexylcarbodiimide (DCC) as a coupling agent
Chemical Reactions Analysis
4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used directly as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-{[(4-methoxybenzyl)amino]methyl}phenol include:
4-Methoxybenzyl bromide: Used for the protection of hydroxyl groups.
4-Bromomethyl-2-biphenylcarbonitrile: Used in the synthesis of more complex organic molecules.
Compared to these compounds, this compound is unique due to its specific structure and the presence of both bromine and methoxybenzyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-bromo-2-[[(4-methoxyphenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,17-18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRWXUKAMBVYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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